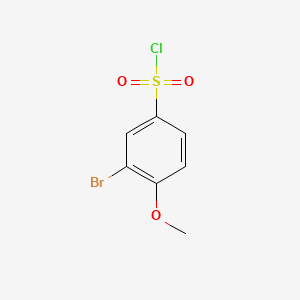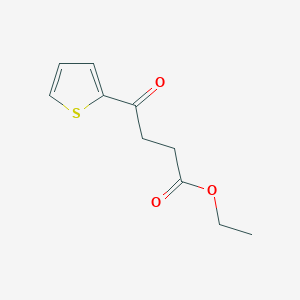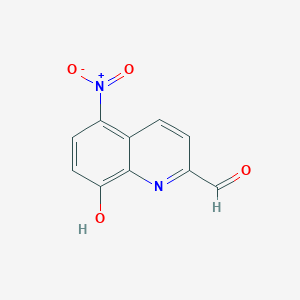
(2-Methyloxetan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Methyloxetan-2-yl)methanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of (2-Methyloxetan-2-yl)methanol. For instance, methanol is used as a green and sustainable methylating agent in various chemical reactions, including the formation of C-C and C-N bonds through borrowing hydrogen methodology . Additionally, the study of rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, as well as the ionic hydrogenation of heteroaryldi(1-adamantyl)methanols, provides insights into the behavior of similar molecular structures under different conditions .
Synthesis Analysis
The synthesis of related compounds involves the use of methanol as a C1 building block. In the Ru-catalyzed selective catalytic methylation and methylenation reaction, methanol is activated by an acridine-derived SNS-Ru pincer catalyst to perform β-C(sp3)-methylation of 2-phenylethanols, yielding methylated products . Although the synthesis of (2-Methyloxetan-2-yl)methanol is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (2-Methyloxetan-2-yl)methanol would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the presence of isomerization processes and the influence of molecular structure on the stability of different isomers . These findings could be extrapolated to understand the conformational preferences and stability of (2-Methyloxetan-2-yl)methanol.
Chemical Reactions Analysis
The chemical reactions involving methanol as a methylating agent demonstrate the versatility of methanol in forming various bonds and linkages. The catalytic system described in the first paper is capable of performing not only methylation but also dimerization and N-methylation reactions, suggesting a wide range of possible chemical transformations for methanol-derived compounds . This could imply that (2-Methyloxetan-2-yl)methanol may also participate in diverse chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Methyloxetan-2-yl)methanol are not directly reported, the studies provide data on the properties of similar molecules. For instance, the rotation barriers and equilibrium constants for isomerization at different temperatures give insight into the thermal behavior and stability of the compounds . These properties are crucial for understanding the reactivity and potential applications of (2-Methyloxetan-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : “(2-Methyloxetan-2-yl)methanol” is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . This composite is used for the removal of heavy metal ions in water, specifically copper ions (Cu 2+) .
- Methods of Application or Experimental Procedures : The study used various characterization techniques to evaluate the microstructure and adsorption mechanism of the SBPC. The adsorbent’s carboxyl and hydroxyl groups were confirmed to eliminate various heavy metal ions in water simultaneously .
- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
Safety And Hazards
- Safety Precautions : Handle with care due to its reactivity. Use appropriate protective equipment.
- Hazardous Properties : It may be flammable and harmful if ingested or inhaled.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on (2-Methyloxetan-2-yl)methanol should focus on:
- Applications : Explore its potential in organic synthesis, catalysis, or materials science.
- Functionalization : Develop new derivatives with tailored properties.
- Mechanistic Studies : Understand its reactivity and behavior in greater detail.
Eigenschaften
IUPAC Name |
(2-methyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397841 |
Source


|
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxetan-2-yl)methanol | |
CAS RN |
61266-71-5 |
Source


|
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

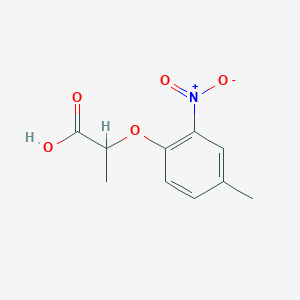
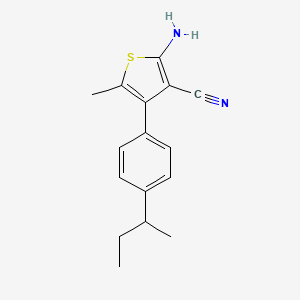
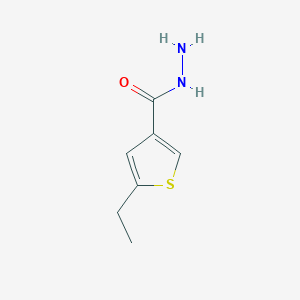


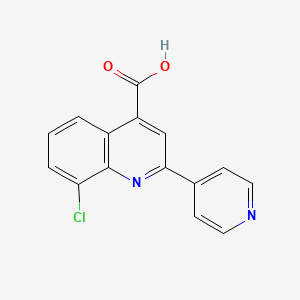

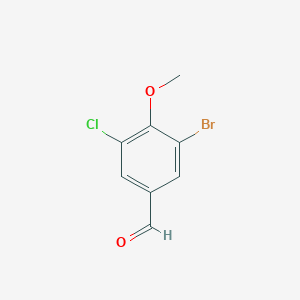
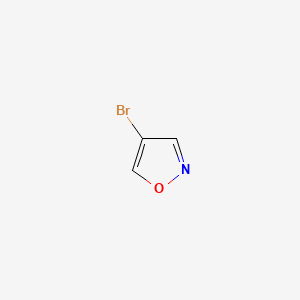
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
